molecular formula C10H18O B104905 (2E,4E)-2,4-Decadien-1-ol CAS No. 18409-21-7

(2E,4E)-2,4-Decadien-1-ol

Cat. No. B104905
CAS RN: 18409-21-7
M. Wt: 154.25 g/mol
InChI Key: NUBWFSDCZULDCI-BLHCBFLLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2E,4E)-2,4-Decadien-1-ol” is an aliphatic alcohol . It is a clear colorless liquid and has a fatty type odor . It is also found in fats and oils and is a constituent of Tordylium apulium essential oil .


Molecular Structure Analysis

The molecular formula of “(2E,4E)-2,4-Decadien-1-ol” is C10H18O . Its average mass is 154.249 Da and its monoisotopic mass is 154.135757 Da . The IUPAC Standard InChIKey is NUBWFSDCZULDCI-BLHCBFLLSA-N .


Physical And Chemical Properties Analysis

“(2E,4E)-2,4-Decadien-1-ol” has a density of 0.9±0.1 g/cm3, a boiling point of 237.9±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . Its enthalpy of vaporization is 55.2±6.0 kJ/mol and its flash point is 93.0±15.0 °C . The index of refraction is 1.473 and its molar refractivity is 50.0±0.3 cm3 .

Safety And Hazards

When handling “(2E,4E)-2,4-Decadien-1-ol”, one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2E,4E)-deca-2,4-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h6-9,11H,2-5,10H2,1H3/b7-6+,9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBWFSDCZULDCI-BLHCBFLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20885038
Record name 2,4-Decadien-1-ol, (2E,4E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20885038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; oily, fatty aroma
Record name (E,E)-2,4-Decadien-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1180/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

112.00 °C. @ 10.00 mm Hg
Record name (2E,4E)-2,4-Decadien-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036196
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; Soluble in fat, soluble (in ethanol)
Record name (E,E)-2,4-Decadien-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1180/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.861-0.871
Record name (E,E)-2,4-Decadien-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1180/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

(2E,4E)-2,4-Decadien-1-ol

CAS RN

18409-21-7
Record name (2E,4E)-2,4-Decadien-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18409-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Decadien-1-ol, (2E,4E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018409217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Decadien-1-ol, (2E,4E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Decadien-1-ol, (2E,4E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20885038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E,4E)-2,4-decadien-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.432
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-DECADIEN-1-OL, (2E,4E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21KKW523R4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (2E,4E)-2,4-Decadien-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036196
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E,4E)-2,4-Decadien-1-ol
Reactant of Route 2
(2E,4E)-2,4-Decadien-1-ol
Reactant of Route 3
(2E,4E)-2,4-Decadien-1-ol
Reactant of Route 4
(2E,4E)-2,4-Decadien-1-ol
Reactant of Route 5
(2E,4E)-2,4-Decadien-1-ol
Reactant of Route 6
(2E,4E)-2,4-Decadien-1-ol

Q & A

Q1: What are the primary sources and applications of (2E,4E)-2,4-Decadien-1-ol?

A1: (2E,4E)-2,4-Decadien-1-ol is naturally found in various food sources, including chicken meat and fat. Its characteristic aroma has led to its use as a flavoring agent in the food industry []. Additionally, research suggests that (2E,4E)-2,4-Decadien-1-ol could be a potential biomarker for lung cancer detection [].

Q2: How is (2E,4E)-2,4-Decadien-1-ol metabolized in the body?

A2: Research using liquid chromatography-mass spectrometry has identified two key metabolites of (2E,4E)-2,4-Decadien-1-ol: 2,4-decadienoic acid and cysteine-conjugated 2,4-decadien-1-ol. These metabolites were found in the urine of mice administered with (2E,4E)-2,4-Decadien-1-ol and in human hepatoma cell cultures []. This suggests two potential metabolic pathways: oxidation to 2,4-decadienoic acid in the liver and a more complex pathway involving glutathione conjugation and aldehyde reduction, leading to the formation of cysteine-conjugated 2,4-decadien-1-ol in both liver and lung cells [].

Q3: Can the stereochemistry of (2E,4E)-2,4-Decadien-1-ol impact its properties?

A3: Yes, the stereochemistry of (2E,4E)-2,4-Decadien-1-ol plays a significant role in its properties. Different isomers of 2,4-decadien-1-ol, including (Z,E)-, (E,Z)-, (E,E)-, and (Z,Z)- isomers, have been synthesized []. This suggests that the specific arrangement of atoms around the double bonds can influence the compound's aroma, flavor, and potentially its biological activity.

Q4: Can (2E,4E)-2,4-Decadien-1-ol be used to differentiate between geographical origins of plant-based products?

A4: Research using headspace gas chromatography-mass spectrometry (HS-GC-MS) on Ziziphi Spinosae Semen (ZSS) revealed varying levels of (2E,4E)-2,4-Decadien-1-ol in samples from different regions. Specifically, ZSS from Shaanxi had the highest content of (2E,4E)-2,4-Decadien-1-ol compared to samples from other regions []. This difference in concentration suggests that (2E,4E)-2,4-Decadien-1-ol could potentially be used as a marker for geographic origin discrimination in certain plant species.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.